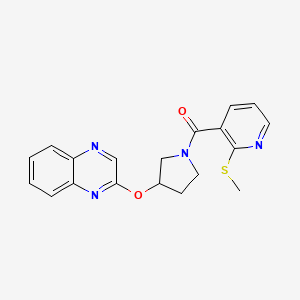

(2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed through a condensation reaction, while the quinoxaline ring could be formed through a cyclization reaction . The exact synthesis would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and quinoxaline rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation. The presence of the methylthio and methanone groups would also affect the overall structure of the molecule.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could undergo electrophilic substitution, while the quinoxaline ring could undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting point would be influenced by the strength of the intermolecular forces.Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

A study explored the spectroscopic properties of related compounds, focusing on electronic absorption, excitation, and fluorescence properties. The research found that these compounds exhibit dual fluorescence in various solvents, influenced by their structural conformations and intramolecular hydrogen bonding. Quantum chemistry calculations, including DFT and TD-DFT, provided insights into the energy states and molecular orbitals of these compounds (Al-Ansari, 2016).

Synthesis and Chemical Reactions

Another study focused on the synthesis and reactions of similar compounds, revealing the potential for creating diverse derivatives through various chemical reactions. The research highlighted the versatility of these compounds as precursors for synthesizing a range of heterocyclic compounds with potential applications in medicinal chemistry and material science (Ibrahim, El-Shaaer, & Hassan, 2002).

Electrochemical and Chemical Properties

The electrochemical and chemical properties of analogous quinoquinones were studied, establishing relationships between structure and reactivity. The research provided valuable insights into the redox behavior of these compounds, which could inform their use in catalysis and electrochemical sensors (Eckert, Bruice, Gainor, & Weinreb, 1982).

Catalytic Behavior and Reactivity

A specific study on iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines revealed their catalytic behavior towards ethylene reactivity. This research underscores the potential application of related compounds in catalysis, particularly in the polymerization of ethylene, which is crucial in the production of polyethylene materials (Sun et al., 2007).

Mechanism of Action

Target of Action

The compound contains a quinoxaline moiety, which is a type of nitrogen-rich heterocycle. Quinoxaline derivatives have been studied for their potential antiviral and antimicrobial activities . They may interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-26-18-14(5-4-9-20-18)19(24)23-10-8-13(12-23)25-17-11-21-15-6-2-3-7-16(15)22-17/h2-7,9,11,13H,8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPDSXHAWDBPCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)

phenyl]ethylidene})amine](/img/structure/B2963538.png)

![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2963546.png)

![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)

![1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2963550.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2963551.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2963554.png)